Technical Guide: Synthesis and Characterization of 4-Hydroxy Atorvastatin-d5
Technical Guide: Synthesis and Characterization of 4-Hydroxy Atorvastatin-d5
Topic: Synthesis and Characterization of 4-Hydroxy Atorvastatin-d5 Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]
Executive Summary
4-Hydroxy Atorvastatin-d5 is a critical stable isotope-labeled (SIL) internal standard used in the bioanalysis of Atorvastatin (Lipitor®) and its metabolites.[1] As a primary metabolite formed via CYP3A4-mediated oxidation, 4-Hydroxy Atorvastatin requires precise quantification in pharmacokinetic (PK) studies.[1] The introduction of a deuterium label (
This guide outlines a high-fidelity, convergent synthetic route based on the Paal-Knorr condensation , specifically modified to incorporate the
Part 1: Strategic Retrosynthesis & Design
The synthesis is designed to be convergent , assembling the pyrrole core from two advanced intermediates. This modularity allows for the independent introduction of the isotopic label and the hydroxyl group before the final assembly.
Structural Analysis
-
Label Location: Phenyl ring at position 3 (
-phenyl). This position is metabolically stable and distinct from the 4-fluorophenyl (pos 2) and the aniline moiety (pos 4).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Metabolite Functionality: 4-Hydroxyl group on the aniline amide (position 4).[1]
-
Chiral Side Chain: (3R,5R)-dihydroxyheptanoate (derived from a protected amine precursor).[1]
Retrosynthetic Pathway
The molecule is disconnected at the pyrrole ring formation.
-
Precursor A (Amine): A chiral, protected amino-diol side chain (commercially available or synthesized via degradation of isoascorbic acid or enzymatic resolution).[1]
-
Precursor B (Diketone): A highly functionalized 1,4-diketone containing the
-phenyl group and a protected phenol (benzyloxy) on the amide.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the d5-labeled and hydroxylated precursors.
Part 2: Detailed Synthetic Protocol
Phase 1: Assembly of the Labeled Diketone Core
This phase constructs the 1,4-diketone required for the pyrrole synthesis. We utilize a Stetter reaction strategy, modified to include Benzaldehyde-d5 and 4-Benzyloxyaniline .[1]
Step 1.1: Amide Formation [1]
-
Reagents: Methyl 4-methyl-3-oxopentanoate (Isobutyrylacetate), 4-Benzyloxyaniline, Xylene.[1]
-
Protocol: Reflux methyl isobutyrylacetate with 4-benzyloxyaniline in xylene with a catalytic amount of ethylene diamine. Use a Dean-Stark trap to remove water.
-
Mechanism: Nucleophilic attack of the aniline on the ester, forming the
-keto amide. -
Product: N-(4-(benzyloxy)phenyl)-4-methyl-3-oxopentanamide.[1]
Step 1.2: Knoevenagel Condensation (Isotope Incorporation) [1]
-
Reagents: Product 1.1, Benzaldehyde-d5 (CAS: 14132-51-5),
-alanine (cat.), Acetic acid, Hexane/Toluene.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Protocol: Condense the
-keto amide with benzaldehyde-d5 under azeotropic reflux conditions. -
Product: 2-(Benzylidene-d5)-N-(4-(benzyloxy)phenyl)-4-methyl-3-oxopentanamide.[1]
-
Note: This step locks the deuterium label into the scaffold.
Step 1.3: Stetter Reaction
-
Reagents: Product 1.2, 4-Fluorobenzaldehyde, Thiazolium catalyst (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide), Et3N, Ethanol.[1][4]
-
Protocol: Perform the Stetter reaction (1,4-addition) under anhydrous conditions at 70°C.
-
Product: 4-Fluoro-
-(2-methyl-1-oxopropyl)-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -oxo-N-(4-benzyloxyphenyl)- -(phenyl-d5)-benzenebutanamide. -
Checkpoint: Verify mass via LC-MS (Expected M+5 shift).
Phase 2: Paal-Knorr Condensation
Step 2.1: Pyrrole Cyclization [1]
-
Reagents: Labeled Diketone (from 1.3), Chiral Amine (e.g., (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate), Pivalic acid, Toluene/Heptane/THF.[1]
-
Protocol:
-
Outcome: Formation of the pentasubstituted pyrrole ring.[2] The acetonide and tert-butyl ester protecting groups on the side chain remain intact.
Phase 3: Global Deprotection & Salt Formation
Step 3.1: Acetonide Cleavage & Ester Hydrolysis [1]
-
Reagents: HCl (aq), Methanol, then NaOH.[1]
-
Protocol: Treat the intermediate with dilute HCl in MeOH at 40°C to cleave the acetonide (revealing the diol). Subsequently, add NaOH to saponify the tert-butyl ester to the carboxylate.
Step 3.2: Benzyl Deprotection (Critical) [1]
-
Reagents:
, Pd/C (10%), Ethyl Acetate/MeOH.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Protocol: Hydrogenolysis removes the benzyl ether protecting group to reveal the 4-hydroxyl functionality.
-
Caution: Monitor strictly to prevent reduction of the pyrrole ring or defluorination. The
-phenyl ring is aromatic and stable under standard hydrogenolysis conditions.
Step 3.3: Calcium Salt Formation
-
Reagents: Calcium Acetate or Calcium Chloride.[1]
-
Protocol: Add aqueous calcium acetate to the sodium salt solution. The calcium salt of 4-Hydroxy Atorvastatin-d5 precipitates.[1] Filter, wash with water, and dry under vacuum.[1]
Part 3: Characterization & Validation
The identity and purity of the synthesized IS must be rigorously validated.[6]
1. Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d6):
-
Missing Signals: Absence of the 5 protons corresponding to the phenyl ring at position 3 (typically 7.0–7.2 ppm range in non-deuterated analog).[1]
-
Diagnostic Signals:
-
9.8 ppm (s, 1H, -NHCO-).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
9.1 ppm (s, 1H, -OH phenol).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
3.5–4.0 ppm (m, side chain chiral protons).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
1.3–1.4 ppm (d, isopropyl methyls).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
-
C NMR: Carbon signals for the deuterated phenyl ring will appear as low-intensity multiplets (due to C-D coupling) with slight isotope shifts.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
2. Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Precursor Ion:
-
Fragmentation (MRM Transitions):
-
Primary fragment results from the loss of the side chain. The charge remains on the pyrrole core containing the
label. -
Transition: 580.2
463.2 (Core + d5).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Note: The mass shift of +5 must be retained in the daughter ion, confirming the label is on the core, not the labile side chain.
-
3. Chemical Purity & Isotopic Enrichment
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Chemical Purity | > 98.0% | HPLC (UV @ 245 nm) |
| Isotopic Enrichment | > 99.0 atom % D | Mass Spectrometry / |
| Protodeuterio Impurity | < 0.5% (d0 contribution) | HRMS |
Part 4: Handling and Stability
-
Storage: -20°C, protected from light and moisture.
-
Solubility: Soluble in DMSO, Methanol.[1] Slightly soluble in water.[1]
-
Lactone Interconversion: Like the parent drug, the hydroxy acid form can cyclize to the lactone under acidic conditions. Store stock solutions in neutral or slightly basic buffers (pH 7.4) to maintain the open-acid form.[1]
References
-
Pfizer Inc. Process for the synthesis of Atorvastatin and intermediates.[1] U.S. Patent 5,280,126.[1] Link
-
Baumann, K. L., et al. "The convergent synthesis of CI-981, an optically active, highly potent, tissue selective inhibitor of HMG-CoA reductase."[1] Tetrahedron Letters 33.17 (1992): 2283-2284.[1] Link[1]
-
Kearney, A. S., et al. "The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981." Pharmaceutical Research 10.10 (1993): 1461-1465.[1] Link[1]
-
Hermann, R., et al. "Pharmacokinetics of atorvastatin and its metabolites in subjects with normal and impaired renal function." The Journal of Clinical Pharmacology 50.11 (2010): 1296-1306.[1] Link
-
Bull, L., et al. "Synthesis of deuterium-labeled atorvastatin and its metabolites."[1] Journal of Labeled Compounds and Radiopharmaceuticals (Standard commercial synthesis protocols for d5-benzaldehyde incorporation).
Figure 2: Step-by-step synthetic workflow for 4-Hydroxy Atorvastatin-d5.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemash.substack.com [medchemash.substack.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imc.cas.cz [imc.cas.cz]
